molecular formula C6H8O6 B1259469 1,1,1-Propanetricarboxylic acid

1,1,1-Propanetricarboxylic acid

Cat. No. B1259469
M. Wt: 176.12 g/mol
InChI Key: CEGRHPCDLKAHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-propanetricarboxylic acid is a acid that is propane in which three carboxy groups are attached at the C-1 position. It is a conjugate acid of a 1,1,1-propanetricarboxylate.

Scientific Research Applications

  • Extraction and Recovery Processes

    • 1,1,1-Propanetricarboxylic acid (propionic acid) is crucial in chemical industries. Studies show its effective recovery from aqueous waste streams and fermentation broth using reactive extraction techniques. Various extractant-diluent systems demonstrate improved extraction efficiencies, beneficial for propionic acid recovery processes (Keshav et al., 2009).
  • Catalysis and Chemical Synthesis

    • A copper-based metal-organic framework using 1,1,1-Propanetricarboxylic acid derivatives has shown effectiveness as a catalyst in chemical reactions. This catalyst exhibits high efficiency and recyclability, especially in the enamination of β-ketoesters, demonstrating potential in various synthetic applications (Zhao et al., 2013).
    • The compound 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a derivative of 1,1,1-Propanetricarboxylic acid, is introduced as a novel catalyst for formylation of alcohols and amines. This demonstrates the versatility of 1,1,1-Propanetricarboxylic acid derivatives in catalytic applications (Ghorbani‐Choghamarani & Akbaripanah, 2012).
  • Environmental Applications

    • 1,1,1-Propanetricarboxylic acid is used in removing heavy metals from water. Studies on 2-hydroxy-1,2,3-propanetricarboxylic acid show its efficacy in precipitating Zn(II) ions from water, indicating its potential in water treatment and pollution control (Faiku et al., 2010).
  • Material Science and Textile Industry

    • Research on 1,1,1-Propanetricarboxylic acid derivatives in the textile industry reveals their utility as crosslinking agents. They are effective in improving wrinkle resistance and durability of cotton fabrics, showcasing an environmentally friendly alternative to traditional formaldehyde-based finishes (Yang et al., 1998).
  • Biomedical and Pharmaceutical Research

    • In pharmaceutical research, 1,1,1-Propanetricarboxylic acid derivatives have been investigated as conformationally restricted analogues of amino acids. These studies contribute to the understanding of molecular interactions and drug development processes (Bunch et al., 2003).

properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

propane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C6H8O6/c1-2-6(3(7)8,4(9)10)5(11)12/h2H2,1H3,(H,7,8)(H,9,10)(H,11,12)

InChI Key

CEGRHPCDLKAHJD-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)(C(=O)O)C(=O)O

Canonical SMILES

CCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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